Val-Ala

Description

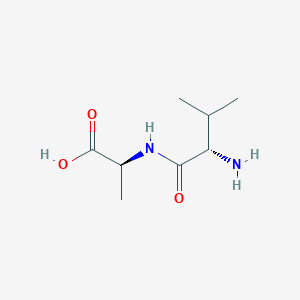

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRXSKHRSXRCFC-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426328 | |

| Record name | L-Valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27493-61-4 | |

| Record name | L-Valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Val-Ala dipeptide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Val-Ala dipeptide, scientifically known as L-valyl-L-alanine, is a fundamental biomolecule formed from the condensation of two essential amino acids, L-valine and L-alanine. As a product of protein metabolism, it plays a role as a metabolite within biological systems. Beyond its natural occurrence, Val-Ala has garnered significant interest in the pharmaceutical and biotechnology sectors, particularly as a linker molecule in antibody-drug conjugates (ADCs), showcasing its utility in targeted drug delivery. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analysis of the Val-Ala dipeptide, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identifiers

The Val-Ala dipeptide consists of an L-valine residue linked to an L-alanine residue via a peptide bond. The N-terminus is contributed by valine, and the C-terminus by alanine.

Table 1: Chemical Identifiers for Val-Ala Dipeptide

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid |

| Molecular Formula | C8H16N2O3 |

| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)O)N |

| InChI | InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |

| InChIKey | HSRXSKHRSXRCFC-WDSKDSINSA-N |

| CAS Number | 27493-61-4 |

Physicochemical Properties

The physicochemical properties of the Val-Ala dipeptide are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

Table 2: Physicochemical Properties of Val-Ala Dipeptide

| Property | Value | Reference |

| Molecular Weight | 188.22 g/mol | |

| Physical Description | Solid | |

| Water Solubility | 100 mg/mL (requires sonication) | |

| logP (experimental) | -2.49 (extrapolated) | |

| pKa (α-carboxyl group) | ~3-4 (estimated) | |

| pKa (α-amino group) | ~8-9 (estimated) | |

| Isoelectric Point (pI) | ~6.0 (estimated) |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Val-Ala Dipeptide

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides. The following is a generalized protocol for the synthesis of Val-Ala using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

-

Start with a suitable resin, such as a pre-loaded Fmoc-Ala-Wang resin. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

2. Fmoc Deprotection:

-

Remove the Fmoc protecting group from the alanine residue on the resin by treating it with a solution of 20% piperidine in DMF. This exposes the free amino group for the subsequent coupling step.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

3. Coupling of Valine:

-

Activate the carboxyl group of Fmoc-Val-OH using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated Fmoc-Val-OH solution to the resin and allow the coupling reaction to proceed to completion.

-

Wash the resin with DMF to remove unreacted reagents and byproducts.

4. Final Fmoc Deprotection:

-

Remove the Fmoc group from the newly added valine residue using 20% piperidine in DMF.

-

Wash the resin extensively with DMF and then with a solvent like dichloromethane (DCM).

5. Cleavage and Deprotection:

-

Cleave the dipeptide from the resin and simultaneously remove any side-chain protecting groups (if present) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

Wash the peptide pellet with cold ether and then dry it under vacuum.

6. Purification:

-

Purify the crude Val-Ala dipeptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

RP-HPLC is a standard analytical technique for assessing the purity of peptides.

1. Sample Preparation:

-

Dissolve the synthesized Val-Ala dipeptide in a suitable solvent, typically the mobile phase A (e.g., water with 0.1% TFA).

2. HPLC System and Column:

-

Utilize a C18 reversed-phase column.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Chromatographic Conditions:

-

Employ a linear gradient elution, for example, from 5% to 95% of mobile phase B over a specified time (e.g., 30 minutes).

-

Set the flow rate (e.g., 1 mL/min).

-

Monitor the elution profile using a UV detector at a wavelength of 214 nm or 220 nm, where the peptide bond absorbs.

4. Data Analysis:

-

The purity of the Val-Ala dipeptide is determined by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area.

Physicochemical properties of L-Valyl-L-alanine

A workflow for the determination of these properties is visualized below.

The Natural Occurrence of Valyl-Alanine (Val-Ala) in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Valyl-Alanine (Val-Ala), composed of the amino acids valine and alanine, is an endogenous metabolite found in various biological systems. While its role as a naturally occurring signaling molecule is still under investigation, its presence in foodstuffs and its utility as a stable, enzymatically cleavable linker in antibody-drug conjugates (ADCs) have garnered significant interest. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of Val-Ala, its potential biosynthetic and degradative pathways, and its known biological interactions. Furthermore, this guide details established experimental protocols for the identification, quantification, and functional characterization of this dipeptide, aiming to equip researchers with the necessary tools to further elucidate its physiological significance.

Introduction

Dipeptides, the smallest peptides, are increasingly recognized as bioactive molecules with diverse physiological roles beyond their basic function as intermediates in protein metabolism.[1] Valyl-Alanine (Val-Ala) is a dipeptide formed from the proteinogenic amino acids L-valine and L-alanine.[2] Its presence has been noted in various contexts, from a potential biomarker for the consumption of certain foods to a critical component in the targeted delivery of therapeutics.[3][4] Understanding the natural occurrence, metabolism, and biological functions of Val-Ala is crucial for leveraging its potential in both diagnostics and drug development.

Natural Occurrence and Quantitative Data

The quantitative data on the natural occurrence of Val-Ala in various biological matrices is currently limited. However, metabolomics studies have begun to shed light on its presence, particularly in the context of the gut microbiome and its association with certain health conditions.

While specific concentrations of Val-Ala in plasma, serum, and cerebrospinal fluid (CSF) are not yet well-documented in publicly available literature, a recent study quantifying a panel of 33 dipeptides in human plasma and CSF provides valuable context. In this study, the related dipeptide Ala-Ala was detected and quantified, demonstrating the feasibility of such measurements and suggesting that other small dipeptides like Val-Ala are likely present at detectable levels.[5] For Ala-Ala, a significant correlation was found between its concentrations in plasma and CSF.[5] The detection of Val-Tyr in the same study, although not quantified, further supports the presence of a variety of dipeptides in these biofluids.[5]

Fecal metabolomics studies have provided the most direct evidence for the natural occurrence of Val-Ala, linking its presence to gut microbial activity and host health.

Table 1: Quantitative and Semi-Quantitative Data on Val-Ala Occurrence

| Biological Matrix | Species | Condition | Analyte | Quantitative Data/Fold Change | Reference |

| Feces | Human | Obesity-Related Osteoarthritis vs. Control | Val Ala Gly Val Ala | 1.4-fold increase in OA | [6] |

| Feces | Human | Colorectal Cancer vs. Control | val-val-ala | 3.96-fold increase in CRC | [7] |

| Feces | Human | Advanced Adenoma vs. Control | val-val-ala | 2.02-fold increase in AA | [7] |

| Plasma | Human | Healthy | Ala-Ala | Mean: 3.3 fmol/µl (± 2.5 SD) | [5] |

| Cerebrospinal Fluid | Human | Healthy | Ala-Ala | Mean: 2.1 fmol/µl (± 1.2 SD) | [5] |

Note: The data for Ala-Ala is provided as a reference for typical dipeptide concentrations in human biofluids.

FooDB, a database on food constituents, has reported the detection of Valylalanine in anatidaes (ducks, geese, swans), chickens, and domestic pigs, though it has not been quantified.[3] This suggests that dietary intake could be a source of Val-Ala, potentially making it a biomarker for the consumption of these foods.[3]

Biosynthesis and Degradation

The precise enzymatic pathways for the biosynthesis and degradation of Val-Ala in mammalian systems have not been fully elucidated. However, general principles of peptide metabolism provide a framework for its likely synthesis and breakdown.

Biosynthesis

The formation of the peptide bond between valine and alanine can occur through two primary mechanisms:

-

Ribosomal Synthesis and Proteolytic Cleavage: Val-Ala sequences are common within larger proteins. The breakdown of these proteins by proteases can release Val-Ala as a dipeptide product.

-

Non-Ribosomal Peptide Synthesis: While less common in higher organisms for dipeptides, non-ribosomal peptide synthetases (NRPSs) are enzymatic complexes capable of synthesizing peptides without a messenger RNA (mRNA) template.[1] It is plausible that specific ligases or synthetases could catalyze the direct condensation of valine and alanine.

The biosynthesis of the constituent amino acids, valine and alanine, is well-characterized. Valine is an essential amino acid that must be obtained from the diet, while alanine can be synthesized from pyruvate.

Degradation

The hydrolysis of the Val-Ala peptide bond is likely carried out by various peptidases present in the body. These enzymes exhibit broad substrate specificities.

-

Dipeptidases: Enzymes such as prolidase are known to cleave dipeptides, although their specificity is typically for Xaa-Pro or Xaa-Hyp sequences.[8][9][10] Other cytosolic and membrane-bound dipeptidases are likely responsible for Val-Ala hydrolysis.

-

Aminopeptidases and Carboxypeptidases: These exopeptidases cleave amino acids from the N-terminus and C-terminus of peptides, respectively, and could potentially act on Val-Ala.

-

Intestinal and Plasma Peptidases: The intestinal lumen, brush border membrane, and cytoplasm of enterocytes contain a host of peptidases that digest dietary peptides.[6] Similarly, peptidases in the plasma contribute to the turnover of circulating peptides.[11]

The stability of the Val-Ala linker in antibody-drug conjugates within the bloodstream suggests a degree of resistance to plasma peptidases, while its cleavage within target cells points to the action of intracellular proteases like cathepsins.[4]

Below is a conceptual workflow illustrating the lifecycle of Val-Ala in a biological system.

Biological Role and Signaling Pathways

The specific biological roles and signaling pathways of naturally occurring Val-Ala are not yet well defined. However, its absorption and potential interactions can be inferred from studies on other dipeptides and its use in drug delivery.

Intestinal Absorption and Transport

Dipeptides and tripeptides are absorbed from the intestinal lumen into enterocytes primarily via the peptide transporter 1 (PepT1), a proton-coupled oligopeptide transporter.[2][6] This transporter has a broad substrate specificity, and it is highly likely that Val-Ala is a substrate for PepT1. Once inside the enterocytes, dipeptides can be either hydrolyzed to free amino acids by intracellular peptidases or transported intact into the bloodstream. The appearance of various dipeptides in human plasma after a protein meal supports the notion of intact dipeptide absorption.[11]

Potential Signaling Mechanisms

While no specific receptor for Val-Ala has been identified, small peptides can exert biological effects through several mechanisms:

-

Receptor Binding: Some dipeptides have been shown to bind to specific G protein-coupled receptors (GPCRs) or other cell surface receptors, initiating intracellular signaling cascades.

-

Enzyme Inhibition: Dipeptides can act as inhibitors of enzymes, such as angiotensin-converting enzyme (ACE).

-

Modulation of Transporter Activity: As seen with other dipeptides, Val-Ala could potentially modulate the activity of amino acid transporters.[1]

Given the current lack of specific data for Val-Ala, a hypothetical signaling pathway is presented below, illustrating a potential mechanism by which a dipeptide could elicit a cellular response upon binding to a GPCR.

Experimental Protocols

The accurate quantification and characterization of Val-Ala in biological samples are essential for advancing our understanding of its role. The following sections provide detailed methodologies for key experiments.

Quantification of Val-Ala by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like dipeptides in complex biological matrices.

Objective: To quantify the concentration of Val-Ala in human plasma.

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

Val-Ala analytical standard

-

Stable isotope-labeled Val-Ala internal standard (e.g., [¹³C₅, ¹⁵N₁]-Val-Ala)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation (Protein Precipitation and SPE):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% B, hold for 1 min, decrease to 5% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 2 min.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Val-Ala: Precursor ion (Q1) m/z 189.1 -> Product ion (Q3) m/z [specific fragment]

-

Internal Standard: Precursor ion (Q1) m/z [M+H]+ -> Product ion (Q3) m/z [specific fragment]

-

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Data Analysis:

-

Construct a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analytical standards.

-

Determine the concentration of Val-Ala in the plasma samples from the calibration curve.

-

The following diagram outlines the experimental workflow for Val-Ala quantification.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of peptides. 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to confirm the identity and structure of Val-Ala.

Objective: To confirm the structure of a synthesized or isolated Val-Ala sample.

Materials:

-

Val-Ala sample

-

D₂O (Deuterium oxide)

-

NMR spectrometer (e.g., 500 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve a sufficient amount of the Val-Ala sample in D₂O.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to identify the proton signals.

-

Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton correlations through bonds.

-

-

Data Analysis:

-

In the 1D ¹H spectrum, identify the signals corresponding to the α-protons, β-protons, and methyl protons of the valine and alanine residues.

-

In the 2D COSY spectrum, identify the cross-peaks that show the coupling between the α-proton and β-proton of the alanine residue, and the α-proton and β-proton of the valine residue. Further correlations will be seen between the β-proton and γ-methyl protons of valine.

-

The presence of these specific correlations confirms the Val-Ala structure.

-

Conclusion and Future Directions

The dipeptide Val-Ala is an emerging molecule of interest, with evidence of its natural occurrence in the food chain and as a product of metabolism within the gut. While its application as a linker in ADCs has demonstrated its stability and susceptibility to specific enzymatic cleavage, its natural physiological roles remain largely unexplored. The limited quantitative data underscores the need for further research to establish its baseline concentrations in various tissues and biofluids in both healthy and diseased states.

Future research should focus on:

-

Developing and validating sensitive analytical methods for the routine quantification of Val-Ala in large cohorts.

-

Identifying the specific enzymes and pathways responsible for its biosynthesis and degradation in mammalian systems.

-

Screening for potential receptors and signaling pathways to elucidate its biological functions.

-

Investigating the impact of dietary intake and gut microbiome composition on endogenous Val-Ala levels.

A deeper understanding of the natural occurrence and biological activity of Val-Ala will pave the way for its potential use as a biomarker and may reveal novel therapeutic targets.

References

- 1. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Showing Compound Valylalanine (FDB112122) - FooDB [foodb.ca]

- 4. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipeptide absorption in man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S1 site residues of Lactococcus lactis prolidase affect substrate specificity and allosteric behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate specificity of manganese-activated prolidase in control and prolidase-deficient cultured skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Appearance of Di- and Tripeptides in Human Plasma after a Protein Meal Does Not Correlate with PEPT1 Substrate Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Valine and Alanine Biosynthesis in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of amino acids is a fundamental process in microorganisms, essential for their growth, survival, and the production of a vast array of metabolites. Among these, L-valine and L-alanine, both derived from the central metabolite pyruvate, are crucial building blocks for proteins.[1] Understanding the intricate pathways of their synthesis is paramount for advancements in metabolic engineering, drug discovery, and the development of microbial cell factories for the production of valuable compounds. This technical guide provides an in-depth exploration of the core biosynthetic pathways of valine and alanine in microorganisms, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic networks. While the dipeptide Val-Ala is not a direct product of a dedicated biosynthetic pathway, this guide also touches upon the general mechanisms of dipeptide synthesis in microorganisms.

Valine Biosynthesis Pathway

The biosynthesis of L-valine is a multi-step enzymatic process that begins with two molecules of pyruvate.[2] This pathway is highly regulated to control the flux of metabolites and meet the cell's demand for this essential branched-chain amino acid.

Pathway Overview

The synthesis of valine from pyruvate involves four key enzymatic reactions:

-

Acetolactate Synthase (ALS) (EC 2.2.1.6): This enzyme, also known as acetohydroxy acid synthase (AHAS), catalyzes the condensation of two pyruvate molecules to form α-acetolactate.[3][4] This is the first committed step in the valine biosynthesis pathway.

-

Acetohydroxy Acid Isomeroreductase (AHAIR) (EC 1.1.1.86): This enzyme, also known as ketol-acid reductoisomerase, catalyzes the simultaneous isomerization and reduction of α-acetolactate to α,β-dihydroxyisovalerate, utilizing NADPH as a cofactor.[5][6]

-

Dihydroxyacid Dehydratase (DHAD) (EC 4.2.1.9): This enzyme catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate.[7]

-

Valine Aminotransferase (AvtA) or Transaminase B (EC 2.6.1.42/2.6.1.66): In the final step, an amino group is transferred from a donor, typically glutamate or alanine, to α-ketoisovalerate to produce L-valine.[8]

Visualization of the Valine Biosynthesis Pathway

Quantitative Data on Valine Biosynthesis Enzymes

The efficiency of the valine biosynthesis pathway is determined by the kinetic properties of its enzymes. The following table summarizes key kinetic parameters for some of the enzymes involved.

| Enzyme | Microorganism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Acetolactate Synthase I (AHAS I) | Escherichia coli K-12 | Pyruvate | 4.15 | - | - | [4] |

| Acetolactate Synthase | Thermotoga maritima | Pyruvate | 16.4 ± 2 | 246 ± 7 | - | [9] |

| Acetolactate Synthase (AlsS) | Bacillus subtilis | Pyruvate | 10.2 ± 0.9 | - | 13.1 ± 0.6 | [3] |

| Dihydroxyacid Dehydratase | Sulfolobus solfataricus | 2,3-dihydroxyisovalerate | - | - | 140.3 (kcat/Km) | [7] |

Note: '-' indicates data not available in the cited sources. U represents one unit of enzyme activity, typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

Metabolic Flux in Valine Production

Metabolic engineering efforts have focused on optimizing the flux through the valine pathway. For instance, in a metabolically engineered Escherichia coli strain, the yield of L-valine reached 0.378 g per gram of glucose in a batch culture.[10] Further optimization in a different engineered E. coli strain resulted in a production of 86.44 g/L of L-valine in 26 hours.[11] These achievements highlight the potential for directing carbon flux towards valine production through genetic modifications.

Alanine Biosynthesis Pathway

The biosynthesis of L-alanine is a more direct process compared to that of valine, primarily involving a single transamination reaction from pyruvate.[2]

Pathway Overview

The primary route for L-alanine synthesis in most microorganisms is:

-

Alanine Aminotransferase (AlaAT) (EC 2.6.1.2): This enzyme catalyzes the reversible transfer of an amino group from glutamate to pyruvate, yielding L-alanine and α-ketoglutarate.[12]

-

Alanine Dehydrogenase (AlaD) (EC 1.4.1.1): Some bacteria possess this enzyme, which catalyzes the reductive amination of pyruvate using ammonia and NADH or NADPH to produce L-alanine.

Visualization of the Alanine Biosynthesis Pathway

Quantitative Data on Alanine Biosynthesis Enzymes

The following table provides kinetic data for alanine aminotransferase from a plant source, which is representative of the enzyme's function.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Alanine Aminotransferase | Maize | L-Alanine | 1.53 | 124.6 | 8.1 x 104 | [12] |

| Alanine Aminotransferase | Maize | 2-Oxoglutarate | 0.18 | 124.6 | - | [12] |

Note: '-' indicates data not available in the cited source.

Metabolic Flux in Alanine Production

Metabolic engineering has also been successfully applied to enhance L-alanine production. In Corynebacterium glutamicum, disruption of fatty acid biosynthesis redirected metabolic flux towards L-alanine, achieving a titer of 69.9 g/L after 60 hours of fermentation.[11] This demonstrates the plasticity of microbial metabolism and the potential for significant overproduction of target amino acids.

Val-Ala Dipeptide Synthesis

The synthesis of the dipeptide Val-Ala is not a direct extension of the primary amino acid biosynthesis pathways. Instead, dipeptides and other small peptides in microorganisms are typically synthesized by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) .[13][14][15]

NRPSs function as an assembly line, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid.[16] The synthesis of a linear dipeptide like Val-Ala would require an NRPS with at least two modules, one specific for valine and the other for alanine, arranged in the correct sequence. The final dipeptide is then released from the enzyme. While the general principles of NRPS-mediated synthesis are well-understood, a specific, well-characterized NRPS solely dedicated to the production of the linear Val-Ala dipeptide is not prominently documented in the scientific literature, suggesting it may be part of a larger peptide synthesis or a less common metabolic activity.

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the study of valine and alanine biosynthesis.

Assay for Acetolactate Synthase (ALS) Activity

This colorimetric assay is commonly used to measure the activity of ALS by detecting the formation of its product, α-acetolactate.

Principle: α-Acetolactate is unstable and can be decarboxylated to acetoin in the presence of acid. Acetoin then reacts with creatine and α-naphthol to form a red-colored complex, which can be quantified spectrophotometrically at 525 nm.[12][17]

Procedure Outline:

-

Enzyme Extraction: Prepare a cell-free extract from the microorganism of interest by methods such as sonication or French press.

-

Reaction Mixture: Prepare a reaction buffer containing thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), MgCl₂, and the enzyme extract.

-

Initiation: Start the reaction by adding the substrate, pyruvate.

-

Termination and Color Development: Stop the reaction by adding sulfuric acid. Incubate to convert α-acetolactate to acetoin. Add creatine and α-naphthol and incubate to allow for color development.

-

Measurement: Measure the absorbance of the solution at 525 nm.

-

Quantification: Calculate the enzyme activity based on a standard curve prepared with known concentrations of acetoin.

Assay for Alanine Aminotransferase (ALT) Activity

This is a coupled-enzyme assay that measures the activity of ALT by monitoring the consumption of NADH.

Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ALT activity.[1][18]

Procedure Outline:

-

Enzyme Sample: Use serum, plasma, or a cell-free extract containing ALT.

-

Reaction Mixture: Prepare a reaction buffer containing L-alanine, α-ketoglutarate, NADH, and an excess of lactate dehydrogenase.

-

Initiation: Start the reaction by adding the enzyme sample.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the ALT activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH.

Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to quantify the in vivo fluxes through metabolic pathways.

Principle: 13C-Metabolic Flux Analysis involves feeding the microorganism a 13C-labeled substrate (e.g., glucose). The distribution of the 13C label in the proteinogenic amino acids is then determined by techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). This labeling pattern provides information about the relative activities of different metabolic pathways.[19][20]

Workflow for 13C-MFA:

Conclusion

The biosynthesis of valine and alanine from pyruvate represents a central hub in microbial metabolism. A thorough understanding of these pathways, including the kinetics of the involved enzymes and the regulation of metabolic flux, is crucial for the rational design of microbial strains for the overproduction of these amino acids and their derivatives. While the direct biosynthesis of the dipeptide Val-Ala is not a feature of primary metabolism, the principles of non-ribosomal peptide synthesis provide a framework for its potential enzymatic production. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development, enabling further exploration and exploitation of these fundamental metabolic pathways.

References

- 1. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetolactate Synthase from Bacillus subtilis Serves as a 2-Ketoisovalerate Decarboxylase for Isobutanol Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of acetohydroxyacid synthase I from Escherichia coli K-12 and identification of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. The crystal structure of plant acetohydroxy acid isomeroreductase complexed with NADPH, two magnesium ions and a herbicidal transition state analog determined at 1.65 Å resolution | The EMBO Journal [link.springer.com]

- 7. Catalytic promiscuity in dihydroxy-acid dehydratase from the thermoacidophilic archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Valine—pyruvate transaminase - Wikipedia [en.wikipedia.org]

- 9. Characterization of acetohydroxyacid synthase from the hyperthermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic engineering of Escherichia coli for the production of l-valine based on transcriptome analysis and in silico gene knockout simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Metabolic engineering of Escherichia coli for efficient production of L-valine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 16. Structural Biochemistry/Non Ribosomal Peptide Synthesis - Wikibooks, open books for an open world [en.wikibooks.org]

- 17. Non-ribosomal Biosynthesis of Linear and Cyclic Oligopeptides | Semantic Scholar [semanticscholar.org]

- 18. Kinetics and mechanism of acetohydroxy acid synthase isozyme III from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Systems Metabolic Engineering of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Val-Ala Peptide Bond: An In-depth Technical Guide to Stability and Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

The valine-alanine (Val-Ala) dipeptide is a critical structural motif in modern biopharmaceuticals, most notably as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its utility is predicated on a finely tuned balance between stability in systemic circulation and susceptibility to hydrolysis under specific physiological conditions. This guide provides a detailed examination of the factors governing the stability of the Val-Ala peptide bond and the kinetics of its hydrolytic cleavage.

The Val-Ala Peptide Bond: Structure and Intrinsic Stability

A peptide bond is an amide linkage formed between the carboxyl group of one amino acid and the amino group of another. This covalent bond is characterized by a planar structure due to resonance delocalization, which imparts significant stability. Under physiological conditions (neutral pH, 37°C), the non-enzymatic hydrolysis of a peptide bond is an exceedingly slow process. The stability of the Val-Ala bond, specifically, is influenced by the steric bulk of the valine side chain and the relatively small alanine side chain.

Hydrolysis of the Val-Ala Peptide Bond

The cleavage of the Val-Ala peptide bond can occur through two primary mechanisms: non-enzymatic hydrolysis and enzymatic hydrolysis.

Non-Enzymatic Hydrolysis

Non-enzymatic cleavage of peptide bonds in an aqueous solution is dependent on pH and temperature and can proceed via direct hydrolysis (scission) or intramolecular aminolysis ("backbiting").[1]

-

Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the peptide bond is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This process is generally slow and requires harsh conditions, such as heating in the presence of a strong acid, to proceed at a significant rate.[2]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the peptide bond.[2] This mechanism also typically requires conditions outside of the physiological range to achieve rapid hydrolysis.

Enzymatic Hydrolysis: The Predominant Cleavage Pathway in Biology

In biological systems, and particularly in the context of ADCs, the hydrolysis of the Val-Ala peptide bond is almost exclusively a result of enzymatic activity. The Val-Ala sequence is specifically designed to be a substrate for certain proteases.

The primary enzyme responsible for cleaving the Val-Ala linker is Cathepsin B , a cysteine protease predominantly found in the lysosomes of cells.[3][] Lysosomes are acidic organelles (pH 4.5-5.0) that contain a host of hydrolytic enzymes. Many tumor tissues overexpress proteases like Cathepsin B, making the Val-Ala linker an effective tool for targeted drug release within cancer cells.[3]

The cleavage mechanism is highly specific. After an ADC is internalized by a target cell and trafficked to the lysosome, the acidic environment and high concentration of active Cathepsin B lead to the rapid hydrolysis of the peptide linker.[3][5] This enzymatic cleavage is the rate-limiting step that initiates the release of the cytotoxic payload.[3] In many ADC designs, the Val-Ala linker is attached to a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which spontaneously decomposes upon cleavage of the peptide bond to release the unmodified drug.[3]

Quantitative Data on Val-Ala Hydrolysis

The rate of Val-Ala cleavage is a critical parameter in drug design. While extensive datasets are proprietary, comparative data provides valuable insights into its performance relative to other common dipeptide linkers, such as Valine-Citrulline (Val-Cit).

| Linker Substrate | Enzyme/System | Observation | Relative Cleavage Rate (Normalized to Val-Ala) | Reference |

| Val-Ala | Cathepsin B | Cleaved at approximately half the rate of Val-Cit. | 1.0 | [5] |

| Val-Cit | Cathepsin B | Faster cleavage compared to Val-Ala. | ~2.0 | [5] |

| Linker-Fluorophore Conjugate | kcat/Km (M⁻¹s⁻¹) | Relative Catalytic Efficiency (Normalized to Val-Ala) | Reference |

| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 1.00 | [6] |

| Val-Cit-PABC-Fluorophore | 20000 ± 900 | 3.23 | [6] |

| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 1.26 | [6] |

| GPLG-PABC-Fluorophore | 9100 ± 450 | 1.47 | [6] |

Note: Data is representative and compiled from methodologies described in the literature. Absolute values can vary based on specific experimental conditions, substrate context, and payload.

Factors Influencing Val-Ala Peptide Bond Stability and Hydrolysis

Several factors can influence the rate and extent of Val-Ala peptide bond cleavage:

-

pH: The optimal pH for Cathepsin B activity is acidic (typically pH 4.5-6.0), which corresponds to the lysosomal environment.[7] In the neutral pH of the bloodstream (pH ~7.4), Cathepsin B activity is significantly lower, contributing to the stability of the Val-Ala linker in circulation.[3] Non-enzymatic hydrolysis is also slowest at neutral pH and increases at acidic or basic extremes.[2]

-

Temperature: As with most chemical and enzymatic reactions, the rate of hydrolysis increases with temperature.[8][9] Assays are typically conducted at 37°C to mimic physiological conditions.[3]

-

Enzyme Concentration: The rate of enzymatic hydrolysis is directly proportional to the concentration of the active enzyme (e.g., Cathepsin B).

-

Plasma Stability: The Val-Ala linker demonstrates high stability in human plasma.[3] However, stability can differ across species. For instance, some linkers that are stable in human plasma are susceptible to cleavage by carboxylesterases in murine plasma, which can complicate preclinical evaluation.[10]

-

Structural Context and Steric Hindrance: The accessibility of the peptide bond to water or enzymatic active sites can be influenced by the surrounding molecular structure, including the antibody, the payload, and the conjugation site.

-

Hydrophobicity: The Val-Ala linker is less hydrophobic than the Val-Cit linker.[5] This property is advantageous as it can reduce the tendency for ADC aggregation, allowing for higher drug-to-antibody ratios (DARs) without significant precipitation.[5]

Experimental Protocols

Characterizing the stability and cleavage kinetics of a Val-Ala linker is essential for ADC development. Below are detailed methodologies for key experiments.

Protocol: In Vitro Enzymatic Cleavage Assay by Cathepsin B

This assay quantifies the rate of payload release from a Val-Ala-containing ADC in the presence of purified Cathepsin B.

5.1.1 Materials and Reagents

-

Recombinant Human Cathepsin B

-

Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5. (DTT is crucial for activating the cysteine protease and should be added fresh).[3]

-

Val-Ala ADC stock solution (e.g., 1 mg/mL in PBS)

-

Quench Solution: Acetonitrile with a suitable internal standard (e.g., warfarin, tolbutamide) for LC-MS/MS analysis.

-

96-well microplate or microcentrifuge tubes

-

Incubator or water bath set to 37°C

5.1.2 Procedure

-

Enzyme Activation: Prepare Cathepsin B solution in Assay Buffer to a working concentration (e.g., 10 µM stock). Activate the enzyme according to the manufacturer's protocol, which typically involves a short pre-incubation in the DTT-containing buffer.[6]

-

Reaction Setup: In a 96-well plate, pre-warm the Assay Buffer to 37°C.

-

Add the Val-Ala ADC to the pre-warmed buffer to a final concentration of approximately 1 µM.[3]

-

Initiate Reaction: Add the activated Cathepsin B to the ADC solution to a final concentration of 20-100 nM. The optimal enzyme concentration may require empirical determination.[3]

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[3]

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing an excess of cold Quench Solution. This will precipitate the enzyme and stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

5.1.3 Analysis by LC-MS/MS

-

Chromatography: Use a C18 reverse-phase HPLC column.[1]

-

Mobile Phase: Employ a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1]

-

Mass Spectrometry: Monitor the disappearance of the parent ADC (or a fragment ion representing the intact linker-payload) and the appearance of the released payload using Multiple Reaction Monitoring (MRM).

-

Data Analysis: Plot the concentration or percentage of the released payload against time to determine the hydrolysis rate.[6]

Protocol: Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma to predict its in vivo stability.

5.2.1 Materials and Reagents

-

Val-Ala ADC

-

Human, mouse, or rat plasma (heparinized or citrated)

-

Incubator at 37°C

-

Analytical method for intact ADC and/or released payload quantification (e.g., LC-MS/MS, ELISA).

5.2.2 Procedure

-

Preparation: Thaw the plasma in a 37°C water bath.

-

Incubation: Spike the Val-Ala ADC into the plasma to a predetermined final concentration.

-

Incubate the plasma-ADC mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the mixture.[5]

-

Storage: Immediately store the aliquots at -80°C until analysis to prevent further degradation.

-

Analysis: Quantify the amount of intact ADC or released payload at each time point using a validated analytical method. For LC-MS analysis, protein precipitation is required prior to injection.

-

Data Interpretation: Plot the percentage of remaining intact ADC against time to determine the stability and calculate the half-life (t½) in plasma.

Mandatory Visualizations

Conclusion

The Val-Ala dipeptide represents a sophisticated and highly effective component in modern drug development, particularly for ADCs. Its stability is robust under the neutral pH conditions of systemic circulation, minimizing premature payload release and off-target toxicity. Conversely, it is efficiently hydrolyzed by lysosomal proteases, most notably Cathepsin B, within the acidic environment of target cells, ensuring specific and effective drug delivery. While its cleavage rate is more moderate than that of the Val-Cit linker, its superior hydrophilicity offers significant advantages, enabling the construction of ADCs with higher drug loading and reduced aggregation. A thorough understanding and empirical characterization of its stability and hydrolysis kinetics are paramount for the successful design and clinical translation of therapies employing this versatile linker technology.

References

- 1. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Temperature and pH dependence of the association rate constant of elastase with alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]

Solubility of Val-Ala in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and experimental considerations for determining the solubility of the dipeptide Val-Ala in various aqueous buffers. Due to the limited availability of specific quantitative solubility data for Val-Ala in the public domain, this document focuses on the fundamental factors governing dipeptide solubility, detailed experimental protocols for its determination, and relevant biological transport pathways.

Core Principles of Val-Ala Solubility

The solubility of Val-Ala, a dipeptide composed of two non-polar amino acids (Valine and Alanine), in aqueous solutions is influenced by several key factors.[1][2][3] Understanding these factors is crucial for designing experiments and developing formulations.

-

pH and Isoelectric Point (pI): The solubility of peptides is significantly dependent on the pH of the aqueous buffer.[2][4] A peptide's solubility is typically at its minimum at its isoelectric point (pI), the pH at which the net charge of the molecule is zero.[2] For Val-Ala, the pI can be estimated to be in the neutral pH range. As the pH of the buffer moves away from the pI, the peptide will acquire a net positive or negative charge, increasing its interaction with water molecules and thereby enhancing its solubility.[4]

-

Buffer Composition: The components of the buffer system can influence Val-Ala solubility. Different buffer salts can have varying effects on the structure of water and its interaction with the dipeptide. For instance, some salts can have a "salting-in" effect at low concentrations, increasing solubility, while high salt concentrations often lead to a "salting-out" effect, causing precipitation.[4]

-

Temperature: Generally, the solubility of dipeptides increases with a rise in temperature.[4][5] This is due to the increased kinetic energy of both the solvent and solute molecules, which facilitates the dissolution process.[4] However, excessive heat can potentially lead to the degradation of the peptide.

Predicted Solubility Behavior of Val-Ala

While specific experimental data for Val-Ala is scarce, the following table summarizes the expected solubility trends in common aqueous buffers based on established principles of peptide chemistry.

| Buffer System | pH Range | Expected Solubility Trend for Val-Ala | Rationale |

| Phosphate-Buffered Saline (PBS) | ~7.4 | Low to Moderate | At this near-neutral pH, which is likely close to the pI of Val-Ala, the dipeptide will have minimal net charge, leading to lower solubility. |

| Acetate Buffer | 3.6 - 5.6 | Moderate to High | In this acidic range, the N-terminal amino group of Val-Ala will be protonated, resulting in a net positive charge and increased solubility. |

| Tris Buffer | 7.5 - 9.0 | Low to Moderate | Similar to PBS, this pH range is likely near the pI of Val-Ala, resulting in lower solubility. |

| Glycine-HCl Buffer | 2.2 - 3.6 | High | In this highly acidic environment, Val-Ala will be fully protonated, carrying a significant positive charge and exhibiting higher solubility. |

| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | Moderate to High | In this basic pH range, the C-terminal carboxyl group will be deprotonated, leading to a net negative charge and increased solubility. |

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of Val-Ala. The following outlines a general workflow that can be adapted for specific laboratory conditions.

Materials

-

Val-Ala dipeptide (lyophilized powder)

-

Selected aqueous buffers (e.g., PBS, Acetate, Tris)

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or water bath

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Analytical balance

Methods

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount of Val-Ala powder into a series of microcentrifuge tubes.

-

Add a precise volume of the desired aqueous buffer to each tube.

-

Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.

-

Equilibrate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any undissolved Val-Ala.

-

-

Quantification of Solubilized Val-Ala:

-

Carefully collect a known volume of the supernatant, ensuring no particulate matter is transferred.

-

Dilute the supernatant with the same buffer to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of Val-Ala in the diluted supernatant using a suitable analytical technique:

-

UV-Vis Spectrophotometry: Measure the absorbance at a specific wavelength (e.g., 214 nm for the peptide bond). A standard curve of known Val-Ala concentrations must be generated for accurate quantification.[5]

-

High-Performance Liquid Chromatography (HPLC): This method offers higher specificity and sensitivity. A suitable column (e.g., C18) and mobile phase should be used to separate and quantify Val-Ala.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of Val-Ala in the original supernatant, taking into account the dilution factor. This value represents the solubility of Val-Ala in the specific buffer under the tested conditions.

-

Visualizing Experimental and Biological Pathways

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining Val-Ala solubility.

Dipeptide Transport Pathway via PepT1

Dipeptides like Val-Ala are primarily absorbed in the intestine through the peptide transporter 1 (PepT1).[6][7] This process is a form of secondary active transport.[7]

Caption: Simplified diagram of Val-Ala transport via the PepT1 transporter.

Conclusion

References

- 1. jpt.com [jpt.com]

- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 3. Interconnection between the protein solubility and amino acid and dipeptide compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reta-peptide.com [reta-peptide.com]

- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of dipeptide stimulation of its own transport in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Three-dimensional conformation of Val-Ala dipeptide

An In-depth Technical Guide to the Three-dimensional Conformation of the Val-Ala Dipeptide

Abstract

The three-dimensional conformation of peptides is a critical determinant of their biological function, influencing everything from receptor binding to enzymatic activity. The Val-Ala dipeptide, composed of L-valine and L-alanine, serves as a fundamental model for understanding the conformational preferences dictated by amino acid residues with small and medium-sized hydrophobic side chains. This technical guide provides a comprehensive overview of the stereochemical principles governing the Val-Ala conformation, detailed experimental protocols for its elucidation, and computational approaches for its analysis. Quantitative data is presented in structured tables, and key workflows are visualized to offer a multi-faceted understanding of this dipeptide's structural landscape.

Introduction to Dipeptide Conformation

A dipeptide's conformation is primarily defined by the rotational freedom around the single bonds of its polypeptide backbone. Val-Ala is a dipeptide formed from L-valine and L-alanine residues[1]. While the peptide bond (ω) is generally rigid and planar (typically trans, ω ≈ 180°) due to partial double-bond character, significant rotational flexibility exists around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds[2][3]. These dihedral angles dictate the overall fold of the peptide backbone. The specific combination of φ and ψ angles for each residue is constrained by steric hindrance between atoms in the backbone and the side chains[4][5].

The Val-Ala dipeptide is particularly interesting as it combines a β-branched amino acid (Valine) with the simplest chiral amino acid (Alanine). The bulky isopropyl side chain of Valine imposes more significant steric constraints on the allowable φ/ψ angles compared to the simple methyl group of Alanine. Understanding these intrinsic preferences is crucial for predicting the structures of larger peptides and proteins and for designing peptide-based therapeutics.

Conformational Landscape: The Ramachandran Plot

The Ramachandran plot is a foundational tool in structural biology that visualizes the sterically allowed regions for φ and ψ angles of an amino acid residue[2]. By mapping φ on the x-axis and ψ on the y-axis, the plot reveals which conformations are energetically favorable.

-

Allowed Regions: These correspond to well-known secondary structures like α-helices and β-sheets.

-

Disallowed Regions: These represent conformations where atoms would clash, resulting in high steric strain.

For the Val-Ala dipeptide, the Ramachandran plot for Valine will be more restricted than for Alanine due to its larger side chain. The most populated regions for both residues generally correspond to the right-handed α-helix and the β-strand conformations[6][7].

Table 1: Typical Backbone Dihedral Angles for Common Secondary Structures

| Secondary Structure | Typical φ Angle (°) | Typical ψ Angle (°) | Description |

| Right-handed α-helix | -57 | -47 | A common helical structure stabilized by hydrogen bonds. The Val-Ala sequence can be found in these structures[5]. |

| β-strand (Parallel) | -119 | +113 | An extended conformation that forms β-sheets. Valine has a high propensity for this structure. |

| β-strand (Antiparallel) | -139 | +135 | Another extended conformation found in β-sheets. |

| Left-handed α-helix | +57 | +47 | A rarer helical form, sterically less favorable for L-amino acids. |

| Polyproline II helix | -75 | +145 | An extended, left-handed helical structure often found in unfolded or flexible regions of proteins. |

Note: These are idealized values. Actual angles in proteins and peptides show a distribution around these values.

Experimental Determination of 3D Conformation

A combination of experimental techniques is typically employed to determine the three-dimensional structure of a peptide in solution or in a crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the conformation of peptides in solution, providing a dynamic picture of the accessible structures[8][9]. Key NMR parameters are used to derive structural restraints.

Key NMR Parameters for Conformational Analysis:

-

³J_HNHα Coupling Constants: The three-bond scalar coupling between the amide proton (HN) and the α-proton (Hα) is related to the φ dihedral angle through the Karplus equation. Values of ³J_HNHα in the range of 5.5–8.1 Hz are typical for flexible peptides, representing a weighted average of the conformational ensemble[10].

-

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5-6 Å), providing distance restraints that are crucial for defining the 3D structure[11].

-

Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the local electronic environment and, therefore, to the peptide's conformation.

Experimental Protocol: 2D NMR for Val-Ala Conformation

-

Sample Preparation:

-

Synthesize and purify the Val-Ala dipeptide using standard solid-phase peptide synthesis and HPLC.

-

Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 90/10) to a concentration of 0.5-5 mM.

-

Adjust the pH to a desired value (e.g., pH 5.0) to ensure stability and consistent chemical shifts.

-

Add a chemical shift reference standard (e.g., DSS or TSP).

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

TOCSY (Total Correlation Spectroscopy): Used to identify all protons belonging to a single amino acid residue's spin system[11].

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify through-space correlations between protons, providing distance restraints[11]. A mixing time of 200-400 ms is typically used for small peptides.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds, aiding in residue identification[12].

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, this experiment correlates each amide proton with its directly bonded nitrogen, providing a unique signal for each residue (except the N-terminus)[11].

-

-

Data Analysis and Structure Calculation:

-

Process the NMR spectra using software like TopSpin, NMRPipe, or MestReNova.

-

Assign all proton resonances by analyzing TOCSY and COSY spectra to identify the Val and Ala spin systems.

-

Identify and quantify NOE cross-peaks from the NOESY spectrum to generate a list of interproton distance restraints.

-

Measure ³J_HNHα coupling constants to derive φ angle restraints.

-

Use the experimental restraints (distances and dihedral angles) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, or Amber) to generate an ensemble of structures consistent with the NMR data.

-

Validate the final structural ensemble using tools like PROCHECK-NMR to assess stereochemical quality[10].

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state[13][14]. This technique is contingent on the ability to grow well-ordered crystals.

Experimental Protocol: Peptide Crystallography

-

Peptide Synthesis and Purification: Synthesize the Val-Ala dipeptide with high purity (>95%). Heavy atoms can be incorporated if needed for phasing, though this is less common for small molecules[15].

-

Crystallization Screening:

-

Dissolve the purified peptide in a buffer to a high concentration (e.g., 10-50 mg/mL).

-

Use commercially available screening kits (e.g., Hampton Research, Qiagen) to test a wide range of precipitants, salts, and pH conditions.

-

Set up crystallization trials using vapor diffusion methods (hanging drop or sitting drop). A typical setup involves mixing 1 µL of peptide solution with 1 µL of the reservoir solution.

-

-

Crystal Optimization and Growth:

-

Once initial microcrystals are identified, optimize the conditions (e.g., precipitant concentration, temperature, pH) to grow larger, single crystals suitable for diffraction.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and cryo-cool it (typically at 100 K) to minimize radiation damage.

-

Place the crystal in a high-intensity X-ray beam (from a home source or synchrotron)[16].

-

Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted X-ray spots) on a detector[13].

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine unit cell parameters and integrate the reflection intensities.

-

Solve the "phase problem" to calculate an initial electron density map. For small molecules, direct methods are often successful.

-

Build an atomic model of the Val-Ala dipeptide into the electron density map using software like Coot.

-

Refine the model against the experimental data using programs like REFMAC5 or Phenix to improve the fit and geometric parameters.

-

Validate the final structure's quality before depositing it in a crystallographic database like the Cambridge Structural Database (CSD) or Protein Data Bank (PDB)[15].

-

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid, low-resolution technique that provides information about the secondary structure content of peptides in solution[17][18]. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

-

α-helical structures show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm[19].

-

β-sheet structures typically exhibit a negative band around 215-218 nm[19].

-

Random coil or disordered structures show a strong negative band below 200 nm.

Experimental Protocol: CD Analysis

-

Sample Preparation:

-

Prepare a solution of the Val-Ala dipeptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-0.5 mg/mL[18]. The buffer must be transparent in the far-UV region (190-250 nm).

-

Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance[20].

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide sample, typically scanning from 260 nm down to 190 nm.

-

Acquire multiple scans and average them to improve the signal-to-noise ratio[20].

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration and path length.

-

Analyze the spectral features to qualitatively assess the presence of secondary structural elements[19]. For a short, flexible dipeptide like Val-Ala, the spectrum is likely to be dominated by features indicative of a random coil or a population average of multiple conformations.

-

Workflows and Logical Relationships

Visualizing the process of conformational analysis helps to clarify the relationship between different experimental and computational methods.

Caption: Workflow for determining the 3D conformation of Val-Ala dipeptide.

References

- 1. Val-Ala | C8H16N2O3 | CID 6992638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 3. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 4. Ramachandran Animation [bioinformatics.org]

- 5. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 17. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 19. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]

- 20. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

Methodological & Application

Application Note: Solid-Phase Synthesis Protocol for Val-Ala Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the solid-phase synthesis of the dipeptide Val-Ala (H-Val-Ala-OH) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The described methodology is a standard and widely adopted procedure in peptide synthesis, offering high yield and purity for the final product.[1]

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the stepwise assembly of amino acids on an insoluble polymeric support.[1] The Fmoc/tBu strategy is a widely used approach due to its mild deprotection conditions, which preserves the integrity of sensitive amino acid side chains. This protocol details the synthesis of the dipeptide Val-Ala, a common sequence motif, on a Wang resin, which allows for the cleavage of the final peptide with a C-terminal carboxylic acid.

Materials and Reagents

All amino acid derivatives and reagents should be of peptide synthesis grade.

-

Resin: Fmoc-Ala-Wang resin (substitution level: 0.5 - 1.0 mmol/g)

-

Amino Acid: Fmoc-Val-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol), Diethyl ether (cold)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Washing Solvents: DMF, DCM, MeOH

Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale.

3.1. Resin Preparation and Swelling

-

Weigh 100-200 mg of Fmoc-Ala-Wang resin (corresponding to 0.1 mmol of the first amino acid) and place it into a fritted syringe reactor.

-

Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with occasional agitation.

-

Drain the DMF from the reactor.

3.2. Fmoc Deprotection of Alanine

-

Add 5 mL of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 1-3 one more time.

-

Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove all traces of piperidine.

3.3. Coupling of Fmoc-Val-OH

-

In a separate vial, dissolve Fmoc-Val-OH (3 equiv., 0.3 mmol, 101.8 mg), HBTU (3 equiv., 0.3 mmol, 113.8 mg) in 2 mL of DMF.

-

Add DIPEA (6 equiv., 0.6 mmol, 105 µL) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

3.4. Final Fmoc Deprotection

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 1-3 one more time.

-

Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally with MeOH (3 x 5 mL).

-

Dry the resin under vacuum for at least 1 hour.

3.5. Cleavage and Deprotection

-

Prepare the cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Add 2 mL of the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture into a clean collection tube.

-

Wash the resin with an additional 1 mL of TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to 10 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

3.6. Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

-

Analyze the purified fractions by analytical RP-HPLC to assess purity.[2]

-

Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3]

-

Lyophilize the pure fractions to obtain the final Val-Ala dipeptide as a white powder.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of Val-Ala dipeptide. Actual results may vary depending on the specific reagents, equipment, and techniques used.

| Parameter | Value | Method of Determination |

| Resin Substitution | 0.75 mmol/g | UV-Vis spectrophotometry of Fmoc release |

| Crude Yield | 85 - 95% | Gravimetric analysis |

| Purity (Crude) | 70 - 85% | RP-HPLC (220 nm) |

| Purity (Purified) | >98% | RP-HPLC (220 nm) |

| Molecular Weight | Expected: 188.22 g/mol | Mass Spectrometry (e.g., ESI-MS) |

| Observed: [M+H]⁺ = 189.23 |

Visualizations

Experimental Workflow for Solid-Phase Synthesis of Val-Ala Dipeptide

Caption: Workflow for the solid-phase synthesis of Val-Ala dipeptide.

References

Application Note: Liquid-Phase Synthesis of N-Protected Val-Ala Dipeptides

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and technical guidance for the liquid-phase peptide synthesis (LPPS) of N-protected Valine-Alanine (Val-Ala), a common dipeptide fragment in medicinal chemistry and drug development. The protocols focus on the widely used tert-Butoxycarbonyl (Boc) and Carbobenzoxy (Cbz) N-terminal protecting groups.

Introduction to Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis is a classical yet highly relevant method for producing peptides, particularly shorter sequences, on a large scale.[1] Unlike solid-phase synthesis, all reactions in LPPS occur in a homogeneous solution, which allows for straightforward monitoring of reaction progress and purification of intermediates after each step.[1] This method is advantageous for its scalability, cost-effectiveness, and reduced use of excess reagents and solvents, aligning with the principles of green chemistry.[1][2] For the synthesis of well-defined dipeptides like N-protected Val-Ala, LPPS offers high purity and reliable yields.[2]

The synthesis strategy involves three primary stages:

-

Protection: The α-amino group of the N-terminal amino acid (Valine) and the C-terminal carboxyl group of the second amino acid (Alanine) are protected to prevent unwanted side reactions.

-

Coupling: The protected amino acids are joined via a peptide bond using a coupling reagent to activate the C-terminal carboxyl group of the N-protected valine.

-

Purification: The resulting dipeptide is isolated and purified to remove byproducts and unreacted starting materials.[2]

Selection of Protecting Groups and Coupling Reagents

The choice of protecting groups is critical as it dictates the synthesis and deprotection strategies. The Boc and Cbz groups are commonly used for α-amino protection in liquid-phase synthesis.[3][4]